molecular formula C10H7ClN4 B1442758 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile CAS No. 1335112-96-3

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1442758
CAS No.: 1335112-96-3
M. Wt: 218.64 g/mol
InChI Key: AZMZNNLTDUUOIQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chlorine atom at the 6th position, a methylamino group at the 2nd position, and a carbonitrile group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with DNA, forming complexes that can influence genetic processes . The compound’s interaction with enzymes such as hydrolases and oxidases suggests its potential role in modulating enzymatic activities . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to DNA and form complexes can lead to changes in gene expression, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, its impact on cellular metabolism can alter metabolic flux and energy production, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA, forming intercalated complexes that can disrupt normal DNA functions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. The compound’s interaction with hydrolases and oxidases further highlights its role in modulating enzymatic activities . These molecular interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular and physiological functions changes significantly with dosage . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation in specific tissues and its overall bioavailability . Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in vivo.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or by dehydration of an amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile can be compared with other naphthyridine derivatives, such as:

    2-Amino-1,8-naphthyridine: Lacks the chlorine and carbonitrile groups, resulting in different biological activity.

    6-Chloro-1,8-naphthyridine-3-carbonitrile: Lacks the methylamino group, which may affect its interaction with biological targets.

    2-(Methylamino)-1,8-naphthyridine-3-carbonitrile: Lacks the chlorine atom, leading to different reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c1-13-9-7(4-12)2-6-3-8(11)5-14-10(6)15-9/h2-3,5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMZNNLTDUUOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=NC=C(C=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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